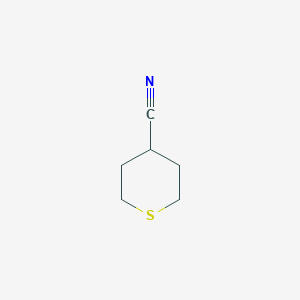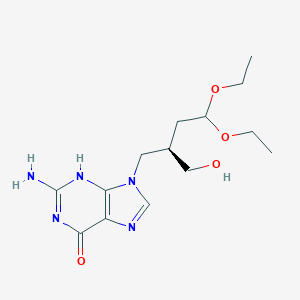
Methyl 3-(2-aminophenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 3-(2-aminophenyl)benzoate and related compounds often involves condensation reactions, where precursors such as methyl-4-formylbenzoate and phenylhydrazine are combined (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). These synthesis routes highlight the versatility and adaptability of the compound’s chemical structure, enabling the incorporation of various functional groups to tailor its properties for specific applications.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through techniques such as X-ray diffraction, demonstrating complex hydrogen-bonding patterns that contribute to its stability and reactivity. For instance, certain isomeric forms of related compounds exhibit polarized molecular-electronic structures and are linked into chains or sheets by hydrogen bonds, showcasing the diversity in structural arrangement and its impact on the compound's physical and chemical characteristics (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its reactivity and potential as a building block for more complex molecules. Its amino group can engage in nucleophilic substitution reactions, while the benzoate moiety may undergo esterification and hydrolysis, indicating its versatility in chemical synthesis (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Applications De Recherche Scientifique
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate has been identified as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This highlights the role of methyl benzoate derivatives as significant structures in the search for new bioactive molecules and their importance as precursors for pharmaceutical applications (Farooq & Ngaini, 2019).
Environmental Degradation and Toxicity
Research on the degradation of acetaminophen by advanced oxidation processes has led to insights into the generation of by-products and their biotoxicity, which may be relevant to understanding the environmental impact and safety of similar compounds (Qutob et al., 2022).
Preservatives and Clinical Uses
Sodium benzoate, a related compound, is extensively used as a preservative in food and beverages. Despite its utility, there are concerns over its safety and impact on health. Interestingly, sodium benzoate has shown potential benefits in the clinical treatment of conditions like urea cycle disorders, schizophrenia, and early-stage Alzheimer's disease, indicating the diverse applications and implications of benzoates in both food science and medical research (Piper & Piper, 2017).
Flavor Compounds in Foods
The production and breakdown pathways of branched chain aldehydes, which are crucial flavor compounds in various food products, have been extensively reviewed. This research underscores the significance of understanding the chemical pathways and reactions involved in the generation of flavor compounds from amino acids, which may relate to the broader field of food chemistry and the synthesis of flavor-enhancing compounds (Smit, Engels, & Smit, 2009).
Potential Anticarcinogenic and Anti-inflammatory Agents
The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the ongoing research into benzene derivatives for therapeutic applications. This points to the broader potential of methyl benzoate derivatives in the development of new medicines and therapeutic agents (Raut et al., 2020).
Orientations Futures
The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries . The functional groups in these Mannich products offer many ring closure possibilities . Some of these products or the starting bifunctional compounds possess biological activity .
Mécanisme D'action
Target of Action
Methyl 3-(2-aminophenyl)benzoate is a complex compound with potential antimicrobial properties
Mode of Action
The exact mode of action of this compound remains unknown . It’s hypothesized that it may interact with its targets in a way that disrupts their normal function, leading to its antimicrobial effects
Biochemical Pathways
It’s possible that it may interfere with the normal functioning of certain enzymes or proteins, disrupting the biochemical pathways they’re involved in . More research is needed to identify these pathways and understand their downstream effects.
Result of Action
It’s hypothesized that it may exert its effects by disrupting the normal function of its targets, potentially leading to cell death in microbial organisms
Propriétés
IUPAC Name |
methyl 3-(2-aminophenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMXOIMDAQPPLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332633 |
Source


|
| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177171-13-0 |
Source


|
| Record name | Methyl 2'-amino[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)








![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)